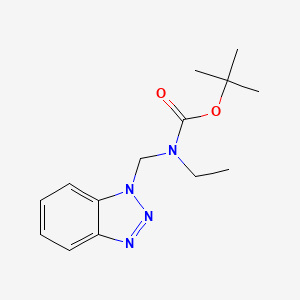![molecular formula C16H11F2N3OS B2713577 N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide CAS No. 831179-19-2](/img/structure/B2713577.png)
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide, also known as DFMQ, is a quinoxaline-based compound that has been extensively studied for its potential therapeutic applications. DFMQ belongs to the class of small molecules that are known to target the signaling pathways involved in cancer cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Functionalization Through Lithiation : A study on the functionalization of quinoline derivatives through lithiation, showcasing a methodology applied to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This process highlights the versatility of quinoline derivatives in creating labeled molecules for biological imaging (Bennacef et al., 2007).
- Solid-phase Synthesis : Research on a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs demonstrates the potential of quinoxaline derivatives in the development of diverse heterocyclic systems. This approach offers a pathway for creating complex molecules with potential therapeutic applications (Dixon et al., 2005).
Biological Evaluation and Therapeutic Potential
- Antitumor Agents : A series of phenylquinoline derivatives were evaluated for their in vivo antitumor activity, illustrating the potential of quinoline derivatives as DNA-intercalating agents with therapeutic implications for cancer treatment (Atwell et al., 1989).
- Antibacterial and Antifungal Activities : Synthesized quinoline derivatives showed significant antibacterial and antifungal activities, suggesting the role of quinoline derivatives in developing new antimicrobial agents. This is exemplified by compounds demonstrating potent activity against various microbial strains (Umamatheswari & Sankar, 2017).
Material Science and Polymer Chemistry
- Polyamides Containing Quinoxaline Moiety : The synthesis of new polyamides incorporating quinoxaline moieties highlights the integration of quinoline derivatives into polymeric materials. These materials exhibit excellent thermal stability and potential for high-performance applications (Patil et al., 2011).
Neuroprotective Applications
- Neuroprotection in Cerebral Ischemia : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline derivative, demonstrated neuroprotective properties against cerebral ischemia, emphasizing the therapeutic potential of quinoline and quinoxaline derivatives in neuroprotection and the treatment of neurological conditions (Sheardown et al., 1990).
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAAQYLKYPZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

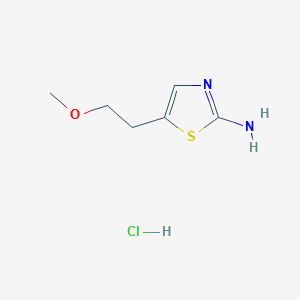
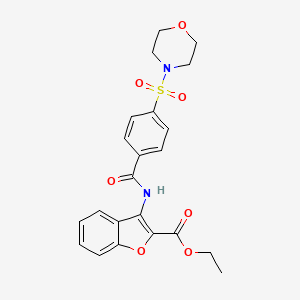
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)
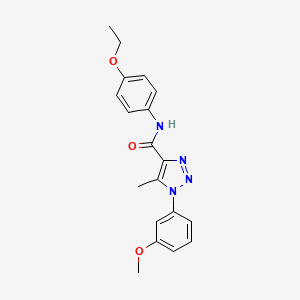
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)
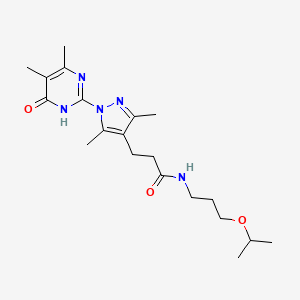
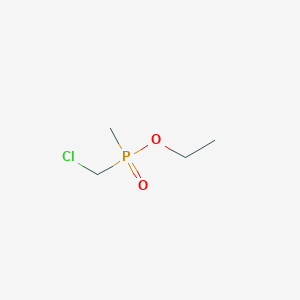
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)
![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
